Mephenesin

Catalog No.
S534976
CAS No.
59-47-2
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mephenesin

CAS Number

59-47-2

Product Name

Mephenesin

IUPAC Name

3-(2-methylphenoxy)propane-1,2-diol

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3

InChI Key

JWDYCNIAQWPBHD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(CO)O

Solubility

Sparingly soluble

Synonyms

Mephenesin, Prolaxin, Cresoxypropanediol, NSC 25234

Canonical SMILES

CC1=CC=CC=C1OCC(CO)O

Description

The exact mass of the compound Mephenesin is 182.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble0.06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757857. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols. It belongs to the ontological category of glycerol ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Voltammetric Determination of Mephenesin

    Scientific Field: Analytical Chemistry

    Summary of the Application: Mephenesin, a skeletal muscle relaxant, is determined in its pure form, pharmaceutical preparation, and biological fluids using voltammetric methods

    Methods of Application or Experimental Procedures: Three voltammetric methods are used, namely; cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) using pencil graphite electrode (PGE) and glassy carbon electrode (GCE). .

    Results or Outcomes: CV produced one irreversible anodic peak revealing oxidation reaction in pH 6 as maximum pH value at 1.33 and 1.36 V using PGE and GCE, respectively. At PGE, DPV and SWV were investigated and linearity ranges were 18.02-119.07 and 18.02-70.0 µg/mL with correlation coefficient 0.9997 and 0.9995, LOD values were found to be 0.113 and 0.059 µg/mL, respectively. .

Antidote for Strychnine Poisoning

Treatment for Muscle Spasticity in Parkinson’s and Multiple Sclerosis

Mephenesin is a synthetic compound classified as a cresol glyceryl ether, primarily recognized for its muscle relaxant properties. Its chemical formula is C10H14O3C_{10}H_{14}O_{3}, with a molar mass of approximately 182.219 g/mol . Mephenesin acts as a centrally acting muscle relaxant, producing transient muscle relaxation and paralysis through central nervous system depression. It was first introduced in the 1950s and has been used to treat conditions such as muscle spasticity associated with Parkinson's disease and multiple sclerosis .

Although it can serve as an antidote for strychnine poisoning, mephenesin has a low therapeutic index, leading to significant risks such as respiratory depression, particularly when combined with other central nervous system depressants like alcohol .

The exact mechanism by which Mephenesin exerts its muscle relaxant effect is not fully understood [, ]. It is believed to act through central nervous system depression, reducing the excitability of neurons that control muscle movement []. However, unlike some modern muscle relaxants that act at the neuromuscular junction, Mephenesin's effects primarily occur at the spinal cord level []. This can lead to a more significant depressant effect on respiration, limiting its therapeutic usefulness [].

Mephenesin has several safety concerns that have led to its decline in use:

  • Short duration of action: Mephenesin's effects wear off quickly, necessitating frequent dosing [].
  • Respiratory depression: Due to its action on the spinal cord, Mephenesin can suppress respiration at therapeutic doses, increasing the risk of serious complications [].
  • Addiction potential: Cases of Mephenesin abuse and dependence have been documented, particularly in individuals with a history of dependence on other depressant drugs [].
  • Poor tolerability: Mephenesin can cause drowsiness, dizziness, and other side effects that limit its tolerability [].

These safety limitations have led to the development of safer and more effective muscle relaxants, such as methocarbamol, which has largely replaced Mephenesin in clinical practice [].

Typical of alcohols and ethers. One notable reaction involves its potential role as an NMDA receptor antagonist, which may contribute to its muscle relaxant effects . Additionally, it has been noted that mephenesin can block inward sodium and calcium currents in neurons, although the exact mechanism of action remains unclear .

In synthetic chemistry, mephenesin serves as a precursor for the synthesis of derivatives, such as meprobamate, which was one of the first tranquilizers widely used clinically .

Mephenesin exhibits significant biological activity as a muscle relaxant. Its mechanism involves central nervous system depression, leading to muscle relaxation and paralysis. This effect is particularly pronounced in the spinal cord compared to the brain, which can result in respiratory depression at clinical doses .

The synthesis of mephenesin typically involves the reaction of cresol derivatives with glyceryl ethers. A common method includes the alkylation of 1,2-propanediol with a substituted phenol under acidic conditions to yield mephenesin . Various studies have explored modifications to improve the pharmacokinetic properties of mephenesin by creating lipophilic derivatives that enhance solubility and absorption profiles .

Mephenesin is primarily used in clinical settings for its muscle relaxant properties. It has applications in treating muscle spasticity associated with neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, it has been utilized in veterinary medicine for anesthetic purposes .

Despite its therapeutic applications, mephenesin's use has diminished due to safety concerns and the availability of alternative medications with better safety profiles, such as methocarbamol .

Research on mephenesin has highlighted several interaction studies that focus on its pharmacological effects when combined with other substances. As a central nervous system depressant, mephenesin can potentiate the effects of other depressants like alcohol or benzodiazepines, leading to increased risks of respiratory depression and overdose .

Moreover, studies indicate that mephenesin may interact differently based on its enantiomers, suggesting that stereochemistry plays a role in its biological activity and interactions with other chiral molecules .

Mephenesin shares similarities with several other compounds known for their muscle relaxant properties. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanism of ActionUnique Features
MephenesinC10H14O3Central nervous system depressantShort duration of action; risk of respiratory depression
MethocarbamolC11H15NCentral nervous system depressantBetter absorbed; safer profile
ChlorzoxazoneC9H10ClNCentral nervous system depressantHepatic metabolism; less respiratory risk
CarisoprodolC13H18N2O5Central nervous system depressantProdrug; metabolized to meprobamate

Mephenesin is unique due to its specific structure as a cresol glyceryl ether and its historical significance in the development of other tranquilizers. Its pronounced effects on spinal cord activity compared to brain activity also distinguish it from other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

182.094294304 g/mol

Monoisotopic Mass

182.094294304 g/mol

Boiling Point

153-154 °C4 mm Hg(lit.)

Heavy Atom Count

13

LogP

1.41 (LogP)

Appearance

Solid powder

Melting Point

69-71 °C(lit.)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7B8PIR2954

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (85.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mephenesin was used for the treatment of muscle spasticity in diseases like Parkinson's or Multiple Sclerosis.

Pharmacology

Mephenesin reduced neuronal excitability leading to decreases action potentials to muscle fibers which ultimately produces a reduction in spasticity [A32761].

MeSH Pharmacological Classification

Muscle Relaxants, Central

ATC Code

M - Musculo-skeletal system
M03 - Muscle relaxants
M03B - Muscle relaxants, centrally acting agents
M03BX - Other centrally acting agents
M03BX06 - Mephenesin

Mechanism of Action

The exact mechanism of action of mephenesin is not known. It has been observed to block both inward sodium and inward calcium currents in neurons. It has a physiological effect which opposes that of strychnine.

Pictograms

Irritant

Irritant

Other CAS

59-47-2

Wikipedia

Mephenesin

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

Mephenesin: Is There a Progression in Cases of Substance Use Related Disorders in France?

Cecile Chevallier, Anne Batisse, Maeva Fortias, Samira Djezzar
PMID: 29620696   DOI: 10.1097/JCP.0000000000000884

Abstract




Anaphylactic shock induced by mephenesin

Ghozlane Lakhoua-Ennaifer, Sihem El Aidli, Ahmed Zaïem, Zohra Chedly, Riadh Daghfous, Mohamed Lakhal
PMID: 24814457   DOI: 10.1016/j.lpm.2014.01.017

Abstract




[CHANGE OF CHARACTER OF INTERSYSTEMIC INTERACTIONS IN NEWBORN RAT PUPS UNDER CONDITIONS OF A DECREASE OF MOTOR ACTIVITY]

V A Sizonov, L E Dmitrieva, S V Kuznetsov
PMID: 26547954   DOI:

Abstract

Interaction of slow-wave.rhythmic components of cardiac, respiratory.and motor activity was investigated in newborn rat pups on the first day after birth under normal conditions and after pharmacological depression of spontaneous periodic motor activity (SPMA) produced by injecting myocuran (myanesin) at low (100 mg/pg, i/p) and maximal (235 mg/pg, i/p) dosages. The data obtained allow to infer that in rat pups after birth the intersystemic interactions are realized mainly via slow-wave oscillations of about-one- and many-minute ranges whereas the rhythms of decasecond range do not play a significant role in integrative processes. Injection of miocuran at a dose causing no muscle relaxation and no inhibition of motor activity produces changes of the cardiac and respiratory rhythms as well as a transitory decrease of the magnitude of coordinate relations mediated by the rhythms of about-one- and many-minute ranges. The consequences of muscle relaxant injection were found to be more significant for intersystemic interactions with participation of the respiratory system. An increase of the dosage and, correspondingly, the total inhibition of SPMA is accompanied by reduction of the slow-wave components from the pattern of cardiac and respiratory rhythms. The cardiorespiratory interactions, more expressed in intact rat pups, are reduced in the about-one- and many-minute ranges of modulation whereas in the decasecond range of modulation they are slightly increased. Key words: early ontogenesis, intersystemic interactions, cardiac rhythm, respiration, motor activity, myocuran (myanesin).


Acute generalized exanthematous pustulosis with mephenesin balm

Ghozlane Lakhoua, Sihem El Aidli, Ahmed Zaïem, Rym Ben Mously, Ehsen Ben Brahim, Riadh Daghfous
PMID: 24703734   DOI: 10.1016/j.lpm.2013.11.018

Abstract




Conformational flexibility of mephenesin

Patricia Écija, Luca Evangelisti, Montserrat Vallejo, Francisco J Basterretxea, Alberto Lesarri, Fernando Castaño, Walther Caminati, Emilio J Cocinero
PMID: 24754523   DOI: 10.1021/jp5014785

Abstract

The mephenesin molecule (3-(2-methylphenoxy)propane-1,2-diol) serves as a test bank to explore several structural and dynamical issues, such as conformational flexibility, the orientation of the carbon linear chain relative to the benzene plane, or the effect of substituent position on the rotational barrier of a methyl group. The molecule has been studied by rotational spectroscopy in the 4-18 GHz frequency range by Fourier-transform methods in a supersonic expansion. The experiment has been backed by a previous conformational search plus optimization of the lowest energy structures by ab initio and density functional quantum calculations. The three lowest-lying conformers that can interconvert to each other by simple bond rotations have been detected in the jet. Rotational parameters for all structures have been obtained, and methyl torsional barriers have been determined for the two lowest-lying rotamers. The lowest-lying structure of mephenesin is highly planar, with all carbon atoms lying nearly in the benzene ring plane, and is stabilized by the formation of cooperative intramolecular hydrogen bonding. An estimation of the relative abundance of the detected conformers indicates that the energetically most stable conformer will have an abundance near 80% at temperatures relevant for biological activity.


Mephenesin: abuse and dependence


PMID: 23819177   DOI:

Abstract

Mephenesin is a muscle relaxant with poorly documented clinical value. Its sedative properties have been known since its introduction on the French market. Cases of abuse and dependence have been reported, particularly since the early 2010s. Some adults were reported to be taking up to 12 g of mephenesin per day, the equivalent of an entire box. Most of them had a history of dependence on various other psychotropic drugs. Withdrawal symptoms, including tremor, anxiety, and aggression, have been reported in 3 patients. A woman who was taking no other drugs died of bronchial aspiration following mephenesin overdose. Painful muscle spasm is sometimes relieved by a short rest period, or paracetamol. Repeated requests for mephenesin should alert health professionals to the possibility of abuse. It is best to avoid mephenesin altogether, especially when the patient has a history of abuse or dependence.


Mephenesin dependence: a case series

Samira Djezzar, Florence Vorspan, Dominique Chataigner, Emmanuel Burin, Robert Garnier, Jean-Pierre Lépine
PMID: 22926623   DOI: 10.1097/JCP.0b013e31826883c7

Abstract




Mephenesin: anaphylactic shock and acute generalised exanthematous pustulosis


PMID: 22428189   DOI:

Abstract




Vestibular-mediated synaptic inputs and pathways to sympathetic preganglionic neurons in the neonatal mouse

Nedim Kasumacic, Joel C Glover, Marie-Claude Perreault
PMID: 22946097   DOI: 10.1113/jphysiol.2012.234609

Abstract

To assess when vestibulosympathetic projections become functional postnatally, and to establish a preparation in which vestibulosympathetic circuitry can be characterized more precisely, we used an optical approach to record VIIIth nerve-evoked synaptic inputs to thoracic sympathetic preganglionic neurons (SPNs) in newborn mice. Stimulation of the VIIIth nerve was performed in an isolated brainstem-spinal cord preparation after retrogradely labelling with the fluorescent calcium indicator Calcium Green 1-conjugated dextran amine, the SPNs and the somatic motoneurons (MNs) in the thoracic (T) segments T2, 4, 6, 8, 10 and 12. Synaptically mediated calcium responses could be visualized and recorded in individual SPNs and MNs, and analysed with respect to latency, temporal pattern, magnitude and synaptic pharmacology. VIIIth nerve stimulation evoked responses in all SPNs and MNs investigated. The SPN responses had onset latencies from 90 to 200 ms, compared with much shorter latencies in MNs, and were completely abolished by mephenesin, a drug that preferentially reduces polysynaptic over monosynaptic transmission. Bicuculline and picrotoxin, but not strychnine, increased the magnitudes of the SPN responses without changing the onset latencies, suggesting a convergence of concomitant excitatory and inhibitory synaptic inputs. Lesions strategically placed to test the involvement of direct vestibulospinal pathways versus indirect pathways within the brainstem showed that vestibulosympathetic inputs in the neonate are mediated predominantly, if not exclusively, by the latter. Thus, already at birth, synaptic connections in the vestibulosympathetic reflex are functional and require the involvement of the ventrolateral medulla as in adult mammals.


Organization of functional synaptic connections between medullary reticulospinal neurons and lumbar descending commissural interneurons in the neonatal mouse

Karolina Szokol, Joel C Glover, Marie-Claude Perreault
PMID: 21430172   DOI: 10.1523/JNEUROSCI.5486-10.2011

Abstract

The medullary reticular formation (MRF) of the neonatal mouse is organized so that the medial and lateral MRF activate hindlimb and trunk motoneurons (MNs) with differential predominance. The goal of the present study was to investigate whether this activation is polysynaptic and mediated by commissural interneurons with descending axons (dCINs) in the lumbar spinal cord. To this end, we tested the polysynapticity of inputs from the MRF to MNs and tested for the presence of selective inputs from medial and lateral MRF to 574 individual dCINs in the L2 segment of the neonatal mouse. Reticulospinal-mediated postsynaptic Ca(2+) responses in MNs were reduced in the presence of mephenesin and after a midline lesion, suggesting the involvement of dCINs in mediating the responses. Consistent with this, stimulation of reticulospinal neurons in the medial or lateral MRF activated 51% and 57% of ipsilateral dCINs examined (255 and 352 dCINs, respectively) and 52% and 46% of contralateral dCINs examined (166 and 133 dCINs, respectively). The proportion of dCINs that responded specifically to stimulation of medial or lateral MRF was similar to the proportions of dCINs that responded to both MRF regions or to neither. The three responsive dCIN populations had largely overlapping spatial distributions. We demonstrate the existence of dCIN subpopulations sufficient to mediate responses in lumbar motoneurons from reticulospinal pathways originating from the medial and lateral MRF. Differential control of trunk and hindlimb muscles by the medullary reticulospinal system may therefore be mediated in part by identifiable dCIN populations.


Explore Compound Types